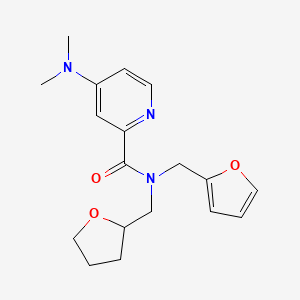![molecular formula C15H23NO3S2 B6716585 2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide](/img/structure/B6716585.png)
2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide is an organic compound with the molecular formula C({15})H({23})NO({3})S({2}) This compound features a cyclohexyl group, an acetamide moiety, and a thiophene ring substituted with an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 5-ethylsulfonylthiophene, can be synthesized through the sulfonation of thiophene followed by alkylation with ethyl groups.
Acetamide Formation: The acetamide moiety is introduced by reacting the thiophene derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized to sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated thiophene derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ethylsulfonyl group may play a role in enhancing the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-cyclohexyl-N-[(5-methylthiophen-2-yl)methyl]acetamide: Similar structure but with a methyl group instead of an ethylsulfonyl group.
2-cyclohexyl-N-[(5-ethylthiophen-2-yl)methyl]acetamide: Similar structure but with an ethyl group instead of an ethylsulfonyl group.
Uniqueness
2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide is unique due to the presence of the ethylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-cyclohexyl-N-[(5-ethylsulfonylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-2-21(18,19)15-9-8-13(20-15)11-16-14(17)10-12-6-4-3-5-7-12/h8-9,12H,2-7,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWRZUGTHFEJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(S1)CNC(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-(2-methylprop-2-enyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B6716506.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B6716507.png)
![N-[1-(4-chlorophenyl)-2-methoxyethyl]-N-methyl-2-pyridin-3-ylacetamide](/img/structure/B6716520.png)
![Methyl 2-[methyl-(2-phenylpyrazole-3-carbonyl)amino]benzoate](/img/structure/B6716537.png)
![Methyl 4-methyl-2-[(2-phenylpyrazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B6716545.png)
![2-[N-(2,3-dihydro-1H-inden-2-yl)-3-(hydroxymethyl)anilino]acetonitrile](/img/structure/B6716549.png)
![4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]benzonitrile](/img/structure/B6716553.png)

![2-[[(3S)-3-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]pyrimidine](/img/structure/B6716574.png)

![N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6716591.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6716593.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide](/img/structure/B6716600.png)
![N-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6716607.png)
